purvalanol A

Vue d'ensemble

Description

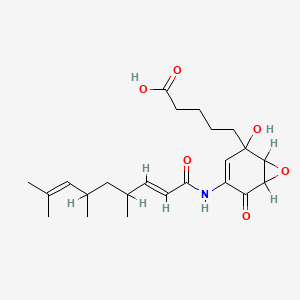

Purvalanol A is a purine derivative anticancer compound that inhibits cyclin-dependent kinases (CDKs). It induces cell cycle arrest and apoptosis in breast cancer cells and is clinically used to increase the efficacy of co-administered chemotherapeutics by inhibiting breast cancer resistance protein (ABCG2) transport .

Synthesis Analysis

The synthesis of purvalanol A involves complex biochemical reactions. It has been shown to induce a reversible arrest in the progression of the G1 and G2 phase of the cell cycle, but does not prevent the completion of DNA synthesis in S-phase cells .Molecular Structure Analysis

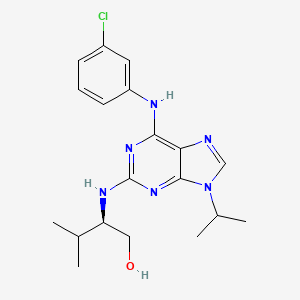

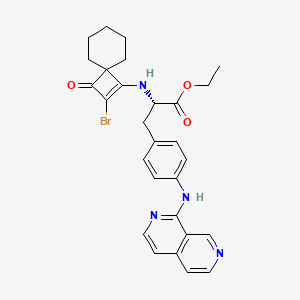

Purvalanol A has a molecular formula of C19H25ClN6O and a molecular weight of 388.9 g/mol . It belongs to the class of organic compounds known as 6-aminopurines, which are purines that carry an amino group at position 6 .Chemical Reactions Analysis

Purvalanol A has been shown to induce apoptosis in various cancer cells. It also reverses cisplatin resistance in ovarian cancer cells by inducing reactive oxygen species (ROS) and triggering apoptosis and autophagy .Physical And Chemical Properties Analysis

Purvalanol A is a solid crystalline substance with a molecular weight of 388.9 g/mol . It is a cell-permeable, potent, and selective inhibitor of CDKs .Applications De Recherche Scientifique

Apoptosis and Autophagy in Cancer Cells

Purvalanol A has been identified as a potent inducer of apoptosis and autophagy in cancer cells, including colon, breast, and ovarian cancer cells. Its mechanism involves the induction of endoplasmic reticulum (ER) stress-mediated apoptosis and the activation of autophagy as a cell survival mechanism at early stages. For instance, in HCT116 colon cancer cells, Purvalanol A activated ER stress via upregulation of PERK, IRE1α gene expression, eIF-2α phosphorylation, and ATF-6 cleavage, leading to cell death through mitochondrial membrane potential loss, caspase-7 and caspase-3 activation, and PARP cleavage (Çoker-Gürkan et al., 2015).

Enhancement of Chemotherapeutic Efficacy

Purvalanol A has shown promise in enhancing the efficacy of chemotherapeutics like cisplatin in epithelial ovarian cancer (EOC) cells. It sensitized EOC cells to cisplatin by inducing apoptosis and autophagy through the generation of reactive oxygen species (ROS) and potentially modulating the ROS/Akt/mammalian target of rapamycin signaling pathway (Zhang et al., 2022).

Impact on Cell Cycle and Cancer Cell Growth

Studies have also highlighted the role of Purvalanol A in disrupting cell cycle progression and inducing cell death in cancer cells, such as prostate cancer cells, through modulation of the PI3K/AKT/mTOR signaling axis. This suggests its potential use in combination therapy to enhance the anticancer efficacy of existing treatments (Berrak et al., 2016).

Regulation of Polyamine Metabolism

In MCF-7 estrogen receptor-positive breast cancer cells, Purvalanol A induced apoptosis in a caspase-dependent manner, highlighting the involvement of polyamine metabolic regulation in its mechanism. The induction of polyamine catabolic enzymes and the modulation of Bcl-2 expression were key aspects of its apoptotic action (Obakan et al., 2013).

Interaction with Drug Efflux Transporters

The interaction of Purvalanol A with drug efflux transporters like ABCB1 and ABCG2 has been studied, revealing its potential pharmacokinetic behavior and implications for drug resistance in cancer treatment. Notably, the transplacental passage and potential interactions with efflux transporters underscore the complexity of its pharmacokinetics and the need for further research to optimize its therapeutic use (Hofman et al., 2016).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2R)-2-[[6-(3-chloroanilino)-9-propan-2-ylpurin-2-yl]amino]-3-methylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25ClN6O/c1-11(2)15(9-27)23-19-24-17(22-14-7-5-6-13(20)8-14)16-18(25-19)26(10-21-16)12(3)4/h5-8,10-12,15,27H,9H2,1-4H3,(H2,22,23,24,25)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMXCMJLOPOFPBT-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30175553 | |

| Record name | Purvalanol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

purvalanol A | |

CAS RN |

212844-53-6 | |

| Record name | Purvalanol A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=212844-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Purvalanol A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212844536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Purvalanol A | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04751 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Purvalanol A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PURVALANOL A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP483E75C4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzoic acid, 4-[[(2,5-dihydroxyphenyl)methyl]amino]-, methyl ester](/img/structure/B1683696.png)

![Acetic acid, 2-[[(1r,2r,3as,9as)-1-[(3r)-3-cyclohexyl-3-hydroxypropyl]-2,3,3a,4,9,9a-hexahydro-2-hydroxy-1h-benz[f]inden-5-yl]oxy]-](/img/structure/B1683703.png)

![[(1R,2S,3aR,9aR)-2-hydroxy-1-[3-hydroxy-3-(oxan-4-yl)propyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl] ethaneperoxoate](/img/structure/B1683707.png)

![6-cyclohexyl-5-(3,3-dimethylbutanoylamino)-4-hydroxy-N-[3-methyl-1-oxo-1-(pyridin-2-ylmethylamino)pentan-2-yl]-2-propan-2-ylhexanamide](/img/structure/B1683715.png)

![8-Amino-3,3-dipropyl-6,7,8,9-tetrahydrobenzo[e]indol-3-ium-2-carbonitrile](/img/structure/B1683716.png)

![2-Pyridin-4-yl-benzo[h]chromen-4-one](/img/structure/B1683719.png)